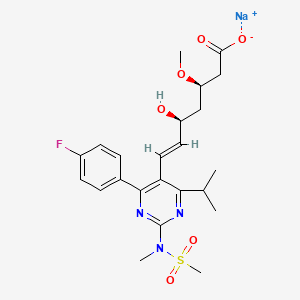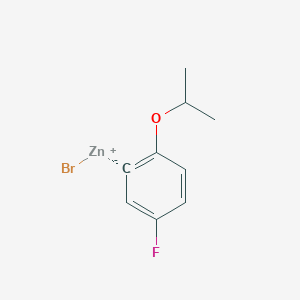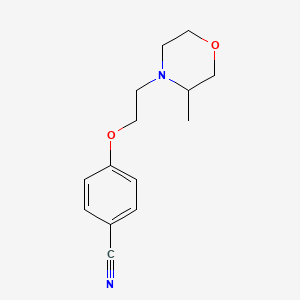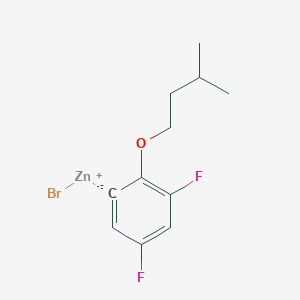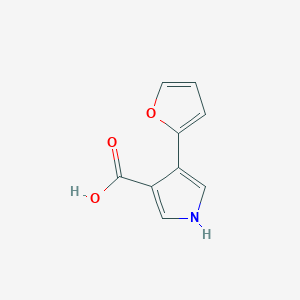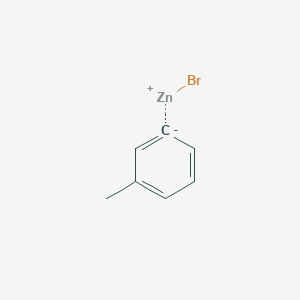
3-Methylphenylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenylzinc bromide is an organozinc compound widely used in organic synthesis. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are known for their reactivity and are often used in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylphenylzinc bromide can be synthesized through the reaction of 3-methylbromobenzene with zinc in the presence of a suitable catalyst. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction is as follows:
3-Methylbromobenzene+Zinc→3-Methylphenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound involves similar methods but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can undergo halogen-metal exchange reactions.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a catalyst.
Coupling Reactions: Often uses palladium catalysts and bases such as potassium carbonate.
Substitution Reactions: Utilizes halogenated compounds and may require a catalyst like copper(I) iodide.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Substituted Aromatics: From halogen-metal exchange reactions.
Aplicaciones Científicas De Investigación
3-Methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-methylphenylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound can transfer the 3-methylphenyl group to electrophilic centers, facilitating the formation of new carbon-carbon bonds. This process often involves the coordination of the zinc atom with the electrophile, followed by the transfer of the organic group.
Comparación Con Compuestos Similares
Phenylzinc Bromide: Similar structure but without the methyl group.
4-Methylphenylzinc Bromide: Similar but with the methyl group in the para position.
2-Methylphenylzinc Bromide: Similar but with the methyl group in the ortho position.
Uniqueness: 3-Methylphenylzinc bromide is unique due to the position of the methyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This positional difference can lead to distinct outcomes in synthetic applications compared to its isomers.
Propiedades
Fórmula molecular |
C7H7BrZn |
|---|---|
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
bromozinc(1+);methylbenzene |
InChI |
InChI=1S/C7H7.BrH.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
QZTCDNVKZMNGHJ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C[C-]=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



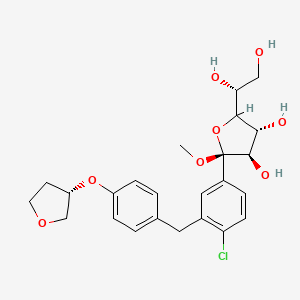
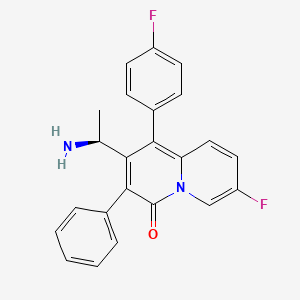
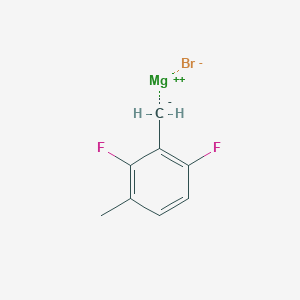
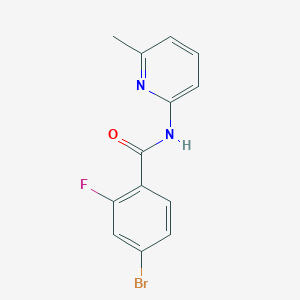
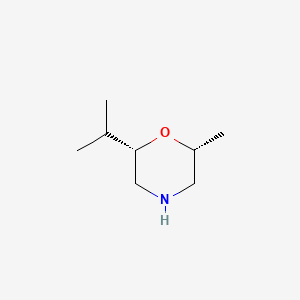

![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)
